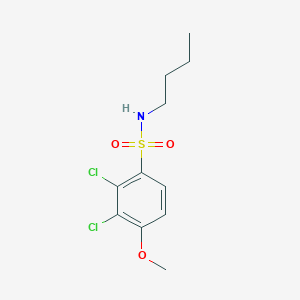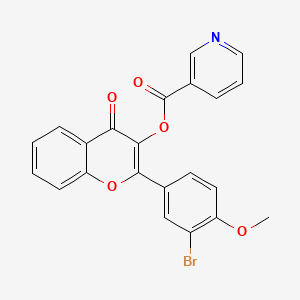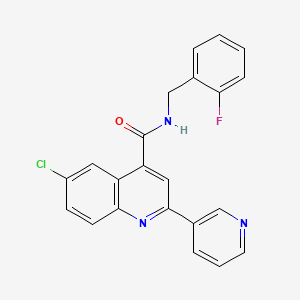![molecular formula C15H15NO4S B4729561 N-[1-(1,3-benzodioxol-5-yl)ethyl]benzenesulfonamide](/img/structure/B4729561.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]benzenesulfonamide
Descripción general
Descripción
N-[1-(1,3-benzodioxol-5-yl)ethyl]benzenesulfonamide, also known as NBMD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a member of the sulfonamide family and is characterized by its unique chemical structure, which includes a benzodioxole ring and a sulfonamide group. In
Mecanismo De Acción
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]benzenesulfonamide is not yet fully understood. However, studies have suggested that this compound may exert its antitumor effects by inhibiting the activity of certain enzymes, such as carbonic anhydrase IX and topoisomerase II. Additionally, this compound has been shown to modulate the expression of various genes involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, this compound has been shown to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to modulate the activity of various signaling pathways, such as the PI3K/Akt and MAPK pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[1-(1,3-benzodioxol-5-yl)ethyl]benzenesulfonamide for lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer progression and for developing new cancer therapies. Additionally, this compound has been shown to have low toxicity and high selectivity for cancer cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the major limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]benzenesulfonamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify its molecular targets. Another area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound as a potential cancer therapy.
Aplicaciones Científicas De Investigación
N-[1-(1,3-benzodioxol-5-yl)ethyl]benzenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of this compound is in the treatment of cancer. In vitro studies have shown that this compound has potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11(12-7-8-14-15(9-12)20-10-19-14)16-21(17,18)13-5-3-2-4-6-13/h2-9,11,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFGMHPBIMCDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfonyl}-N-(3-methylphenyl)acetamide](/img/structure/B4729479.png)


![1-[3-amino-6-(2,4-difluorophenyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B4729507.png)
![4-[(5-methyl-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl acetate](/img/structure/B4729511.png)
![N-(3-acetylphenyl)-3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4729517.png)
![4-methyl-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B4729538.png)
![N-(3-fluorophenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4729541.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4729549.png)

![3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4729575.png)
![2-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4729584.png)
![1-butyl-6-(5-ethyl-2-thienyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4729586.png)
